Glycine, N-(phenylacetyl)-, phenylmethyl ester
Description
Glycine, N-(phenylacetyl)-, phenylmethyl ester (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a glycine derivative featuring a phenylacetyl group on the amino nitrogen and a benzyl (phenylmethyl) ester moiety on the carboxylate group. This compound belongs to the class of N-acylated amino acid esters, which are widely studied for their conformational flexibility, synthetic utility, and biological activity. The phenylacetyl group enhances lipophilicity, while the benzyl ester can influence volatility and stability, as seen in simpler esters like acetic acid, phenylmethyl ester (benzyl acetate) .
Properties
IUPAC Name |
benzyl 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(11-14-7-3-1-4-8-14)18-12-17(20)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYLVKYEHLEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis Methods
Carbodiimide-Mediated Coupling
A widely adopted strategy involves activating phenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). In this method, glycine benzyl ester is reacted with phenylacetic acid in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (triethylamine, TEA). The reaction proceeds via in situ formation of an active ester intermediate, yielding the target compound in 80–90% efficiency.
Optimization Notes :
- Solvent polarity impacts reaction kinetics, with DMF accelerating coupling but complicating purification.
- Stoichiometric excess of phenylacetic acid (1.5 equiv) minimizes residual glycine benzyl ester.
Table 1: Representative Conditions for EDC/HOBt Coupling
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC·HCl, HOBt, TEA | DCM | 0–25°C | 12 | 85 |
| EDC·HCl, HOBt, TEA | DMF | 25°C | 6 | 92 |
Acid Chloride Acylation
Phenylacetyl chloride reacts directly with glycine benzyl ester in anhydrous DCM or tetrahydrofuran (THF). This method bypasses coupling agents but requires stringent moisture control. Yields range from 75–88%, with byproducts including HCl-adducts necessitating neutralization.
Critical Considerations :
Enzymatic Synthesis Using Papain
Papain-Catalyzed Condensation
Immobilized papain catalyzes the acyl transfer between phenylacetyl-glycine methyl ester (PhAc-Gly-OMe) and benzyl alcohol in biphasic systems (ethyl acetate/aqueous buffer). This method, adapted from Fité et al., achieves 70–78% yield under mild conditions (pH 8.2, 25°C).
Mechanistic Insight :
Papain’s thiol group facilitates nucleophilic attack on the acyl donor, forming a transient acyl-enzyme complex. Benzyl alcohol then acts as the nucleophile, displacing the enzyme and yielding the benzyl ester.
Table 2: Enzymatic Synthesis Parameters
| Acyl Donor | Nucleophile | Solvent System | Catalyst Loading | Yield (%) |
|---|---|---|---|---|
| PhAc-Gly-OMe | BnOH | Ethyl acetate/H2O | 100 mg/g support | 75 |
| PhAc-Gly-OBzl | BnOH | Ethyl acetate/H2O | 100 mg/g support | 78 |
Hybrid Approaches and Process Optimization
Sequential Protection-Deprotection
A modular strategy involves synthesizing N-phenylacetylglycine first, followed by benzylation of the carboxyl group. Phenylacetic acid is coupled to glycine using EDC/HOBt, and the resultant acid is esterified with benzyl bromide in the presence of K₂CO₃. This two-step process affords an 82% overall yield.
Advantages :
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDC/HOBt Coupling | 85–92 | 98 | High | Moderate |
| Acid Chloride | 75–88 | 95 | Moderate | Low |
| Enzymatic (Papain) | 70–78 | 97 | Limited | High |
| Mechanochemical | 65–70 | 90 | Experimental | Low |
Key Findings :
- EDC/HOBt coupling offers the best balance of yield and scalability.
- Enzymatic methods, while eco-friendly, require specialized immobilization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-(phenylacetyl)-, phenylmethyl ester can undergo oxidation reactions, where the ester group can be oxidized to form corresponding acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry Glycine, N-(phenylacetyl)-, phenylmethyl ester serves as a building block in organic synthesis and is used in the preparation of complex molecules and pharmaceuticals.
- Biology It is studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine The compound is investigated for potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
- Industry this compound is utilized in the production of fine chemicals and intermediates for various industrial applications.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The ester group can be oxidized to form corresponding acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed are phenylacetic acid derivatives.
- Reduction The compound can be reduced to form alcohols or amines, depending on the reducing agents used. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
- Substitution It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions, leading to various substituted glycine derivatives.
Glycine derivatives, including Glycine, N-(phenylacetyl)-, methyl ester, exhibit anticonvulsant activity. These derivatives interact with neurotransmitter systems in the central nervous system (CNS). Glycine acts as an inhibitory neurotransmitter, modulating excitatory neurotransmission. The phenylacetyl modification may enhance the lipophilicity of the compound, facilitating better penetration across the blood-brain barrier, potentially increasing its efficacy in CNS-related disorders.
Glycine derivatives have been shown to interact with G Protein-Coupled Receptors (GPCRs), modulating signaling pathways associated with GPCR activation, affecting intracellular calcium levels and cyclic AMP production. This modulation can lead to diverse biological effects, including smooth muscle relaxation and altered neurotransmitter release.
Mechanism of Action
The mechanism by which Glycine, N-(phenylacetyl)-, phenylmethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites that interact with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The benzyl ester in the target compound increases steric bulk compared to methyl esters (e.g., N-(phenylacetyl)-L-Tryptophan methyl ester in ) and enhances volatility relative to free carboxylates (e.g., N-phenylacetylglycine) .
- Conformational Flexibility : Peptidic esters like glycylglycine methyl ester exhibit reduced intramolecular hydrogen bonding compared to amide analogs, leading to distinct geometries . This property may extend to the target compound, affecting its reactivity and interactions.
Physicochemical Properties
- Volatility : Benzyl esters, such as acetic acid, phenylmethyl ester, dominate floral scents due to their high volatility . The target compound’s benzyl group may confer moderate volatility, making it suitable for applications in fragrances or volatile organic compound (VOC) studies.
- This contrasts with polar analogs like N-phenylacetylglycine, which has a free carboxylate .
Biological Activity
Glycine, N-(phenylacetyl)-, phenylmethyl ester (commonly referred to as phenylacetylglycine methyl ester) is a derivative of glycine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₃NO₃
- Molecular Weight : 219.23 g/mol
- CAS Number : 78914-63-7
This compound features a glycine backbone with a phenylacetyl group and a methyl ester, which may influence its solubility and interaction with biological targets.
Anticonvulsant Properties
Research indicates that glycine derivatives exhibit anticonvulsant activity. A study demonstrated that N-(benzyloxycarbonyl)glycine esters, including related compounds, showed significant efficacy in various seizure models. Specifically, N-(benzyloxycarbonyl)glycine benzylamide was noted for its potent anticonvulsant effects comparable to phenytoin, with median effective doses (ED50) of 4.8 mg/kg and 11.6 mg/kg at different time points post-administration .
The biological activity of glycine derivatives is often attributed to their interaction with neurotransmitter systems. Glycine itself acts as an inhibitory neurotransmitter in the central nervous system (CNS), modulating excitatory neurotransmission. The phenylacetyl modification may enhance the lipophilicity of the compound, facilitating better penetration across the blood-brain barrier and potentially increasing its efficacy in CNS-related disorders.
G Protein-Coupled Receptors (GPCRs)
Glycine derivatives have been shown to interact with GPCRs, which play crucial roles in various physiological processes. For instance, studies have identified that certain glycine derivatives can modulate signaling pathways associated with GPCR activation, affecting intracellular calcium levels and cyclic AMP production . This modulation can lead to diverse biological effects, including smooth muscle relaxation and altered neurotransmitter release.
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving several seizure models (e.g., maximal electroshock test), glycine esters demonstrated superior anticonvulsant activity compared to unmodified glycine. The results indicate a promising avenue for developing new anticonvulsant medications based on this scaffold .
- Neurotoxicity Assessment : In safety evaluations, certain glycine derivatives did not exhibit acute neurotoxicity at doses up to 150 mg/kg in the rotorod test, suggesting a favorable safety profile for further development as therapeutic agents .
Data Summary Table
Q & A
Basic: What synthetic strategies are effective for preparing Glycine, N-(phenylacetyl)-, phenylmethyl ester, and how can purity be optimized?
The synthesis typically involves esterification of N-(phenylacetyl)glycine with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or DCC). Purification via column chromatography or recrystallization is critical to achieve >98% purity, as impurities can interfere with downstream enzymatic studies . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) should validate structural integrity and purity .
Basic: How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
- NMR : Use - and -NMR to confirm esterification (e.g., benzyl ester protons at δ 5.1–5.3 ppm) and phenylacetyl group integration.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (C₁₇H₁₇NO₃, theoretical MW 295.33) and detect fragmentation patterns, such as loss of the benzyl group (m/z ~105) .
Advanced: What experimental designs are suitable for studying the enzyme-catalyzed hydrolysis kinetics of this ester?
Use β-lactamases (e.g., class C P99) or DD-peptidases in buffered solutions (pH 7–8) at 25–37°C. Monitor reaction progress via UV-Vis spectroscopy (e.g., absorbance changes at 240 nm for ester cleavage) or HPLC. Kinetic parameters (, ) can be derived from Michaelis-Menten plots. Note that β-lactamases exhibit a preference for the D(R)-enantiomer, requiring chiral separation techniques (e.g., chiral HPLC) to resolve stereochemical outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
